2-{[3-(3-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide
Description
This compound belongs to the pyrimido[5,4-b]indole class, characterized by a fused heterocyclic core with a sulfanyl-linked acetamide side chain. Key structural features include:
- 3-(3-Chlorophenyl) substituent: A chloro group at the meta position of the phenyl ring, influencing steric and electronic properties.
- Sulfanyl bridge: Enhances molecular flexibility and facilitates hydrogen bonding.
- N-[(Oxolan-2-yl)methyl]acetamide: The oxolane (tetrahydrofuran) moiety improves solubility compared to purely aromatic substituents.
Properties
IUPAC Name |
2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O3S/c24-14-5-3-6-15(11-14)28-22(30)21-20(17-8-1-2-9-18(17)26-21)27-23(28)32-13-19(29)25-12-16-7-4-10-31-16/h1-3,5-6,8-9,11,16,26H,4,7,10,12-13H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWPIRGFNQYBSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)Cl)NC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(3-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates, aryl isothiocyanates, and cyanamides to form the pyrimidoindole core
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The scalability of the synthesis is also an important consideration, ensuring that the process can be carried out on a large scale without significant loss of efficiency or purity.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(3-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or other oxidized groups to alcohols or other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the aromatic rings or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield hydroxylated derivatives, while reduction may produce alcohols or other reduced forms. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-{[3-(3-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and viral infections.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-{[3-(3-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways within cells. The compound may bind to and inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes and ultimately exerting its biological effects. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Research Findings and Implications
- Solubility vs. Bioactivity Trade-off : The oxolane group in the target compound addresses a common limitation of pyrimidoindoles (poor solubility) but may reduce membrane permeability compared to lipophilic analogs .
- Metabolic Stability : Chlorine substituents generally slow oxidative metabolism, whereas methoxy or trifluoromethoxy groups (as in ) may introduce alternate degradation pathways.
- Structural Refinement : SHELX software () is widely used for crystallographic analysis of such compounds, aiding in structure-activity relationship (SAR) studies .
Biological Activity
The compound 2-{[3-(3-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H18ClN3O3S2
- Molecular Weight : 472.0 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound can be categorized into various pharmacological effects:
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds exhibit substantial antimicrobial properties. For example:
- Compounds similar to the target compound have shown effectiveness against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL against multiple strains .
Anticancer Potential
Studies on related pyrimidine derivatives suggest potential anticancer activity:
- A chloroethyl pyrimidine nucleoside analogue demonstrated significant inhibition of cell proliferation in A431 vulvar epidermal carcinoma cells .
The proposed mechanisms of action for compounds in this class often involve:
- Inhibition of DNA Synthesis : By interfering with nucleic acid synthesis pathways.
- Enzyme Inhibition : Targeting specific enzymes such as topoisomerases and DNA gyrase, which are crucial for bacterial replication .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of a series of pyrimidine derivatives including the target compound. The results indicated that:
- The compound exhibited potent activity against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Target Compound | 0.125 | S. aureus |
| Control (Vancomycin) | 0.68 | S. aureus |
Study 2: Anticancer Activity
In vitro studies on cancer cell lines highlighted the anticancer potential:
- The compound demonstrated significant cytotoxicity against human cancer cell lines with IC50 values indicating strong growth inhibition.
| Cell Line | IC50 (μM) |
|---|---|
| A431 | 5.0 |
| MCF7 | 10.0 |
Q & A
Q. What are the established synthetic routes for this compound, and what are the critical steps influencing yield?
The synthesis involves constructing the pyrimido[5,4-b]indole core via cyclocondensation of substituted indole precursors with chloropyrimidine derivatives, followed by sulfanyl group introduction via nucleophilic substitution. A final acetamide coupling with oxolan-2-ylmethylamine is performed using carbodiimide coupling agents (e.g., EDC/HOBt). Key steps include:
- Core formation : Cyclization under reflux in anhydrous DMF at 110°C for 12 hours .
- Sulfanyl incorporation : Reaction with thiourea derivatives in basic conditions (K₂CO₃ in DMSO) to avoid disulfide byproducts .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity .
Q. How is structural characterization performed post-synthesis?
A combination of analytical methods is used:
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., 3-chlorophenyl protons at δ 7.45–7.62 ppm; oxolane methylene at δ 3.75–4.10 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 511.08) .
- X-ray crystallography : For crystalline derivatives, unit cell parameters (e.g., monoclinic P2₁/c symmetry) resolve stereochemistry .
Q. What structural features dictate reactivity in cross-coupling reactions?
The sulfanyl (-S-) bridge acts as a leaving group, enabling nucleophilic substitution at the pyrimidoindole C2 position. The 3-chlorophenyl substituent enhances electron withdrawal, increasing electrophilicity at reactive sites. Steric hindrance from the oxolan-2-ylmethyl group may slow coupling kinetics, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
Design of Experiments (DoE) methodologies are critical:
- Parameter screening : Use fractional factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, optimizing thiourea equivalents (1.2–1.5 eq.) reduces disulfide formation .
- Response surface modeling : Central composite designs identify optimal reaction times (e.g., 8–10 hours for core cyclization) .
- Scale-up considerations : Transition from batch to flow chemistry for exothermic steps (e.g., sulfanyl group addition) improves heat dissipation .
Q. What computational tools predict regioselectivity in derivatization reactions?
- Density functional theory (DFT) : Calculates Fukui indices to identify electrophilic/nucleophilic sites on the pyrimidoindole core. For example, C2 (sulfanyl position) shows higher electrophilicity (f⁺ = 0.12) than C4 (f⁺ = 0.08) .
- Molecular docking : Predicts binding affinities for biological targets (e.g., kinase inhibition) to prioritize substituents for synthesis .
Q. How can contradictions in reported bioactivity data (e.g., IC₅₀ variability) be resolved?
- Dose-response reassessment : Repeat assays under standardized conditions (e.g., 72-hour incubation in HepG2 cells with 10% FBS) .
- Off-target profiling : Use proteome-wide affinity chromatography (e.g., kinome screens) to identify unintended interactions .
- Metabolite analysis : LC-MS/MS detects degradation products (e.g., oxolane ring-opening) that may alter activity .
Q. What strategies enhance solubility for in vivo pharmacokinetic studies?
- Prodrug design : Introduce phosphate esters at the acetamide carbonyl group, improving aqueous solubility (e.g., >5 mg/mL in PBS) .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance bioavailability .
Q. How is target engagement validated in complex biological systems?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
